

Application Notes: Measuring the Pharmacodynamic Effects of Sovleplenib in Human Whole Blood

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Compound of Interest		
Compound Name:	Sovleplenib	
Cat. No.:	B10827857	Get Quote

Introduction

Sovleplenib (HMPL-523) is a potent and highly selective, orally administered small molecule inhibitor of Spleen Tyrosine Kinase (SYK).[1][2] SYK is a critical non-receptor protein tyrosine kinase expressed primarily in hematopoietic cells, including B cells, mast cells, neutrophils, and macrophages.[3] It plays a crucial role in signal transduction downstream of various immune receptors, such as the B-cell receptor (BCR) and Fc receptors (FcR).[3][4] Upon receptor activation, SYK initiates a cascade of downstream signaling pathways, including the PI3K/AKT and PLCy pathways, which regulate diverse cellular responses like proliferation, differentiation, degranulation, and cytokine secretion.[3]

Given SYK's central role in immunity, its inhibition is a promising therapeutic strategy for autoimmune diseases and certain hematological malignancies.[3][5] Measuring the pharmacodynamic (PD) effects of **Sovleplenib** directly in human whole blood samples is essential for understanding its biological activity, confirming target engagement, and guiding dose selection in clinical development. These application notes provide detailed protocols for two robust, flow cytometry-based assays to quantify the effect of **Sovleplenib** on SYK-mediated signaling in relevant immune cell subsets: the Basophil Activation Test (BAT) and Phospho-flow Cytometry.

SYK Signaling Pathway in Immune Cells

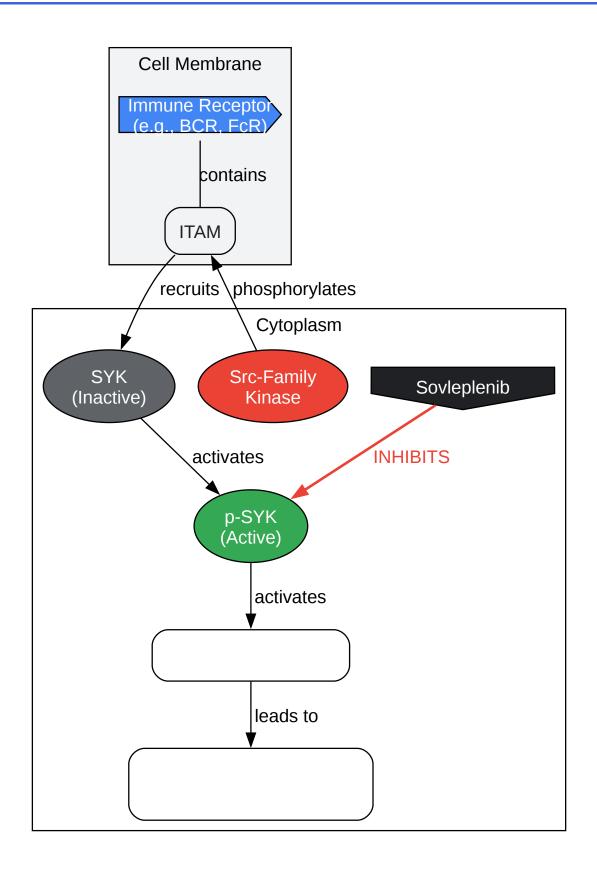


Methodological & Application

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SYK is a key mediator of immunoreceptor tyrosine-based activation motif (ITAM) signaling.[6] [7] Following antigen or immune complex binding to receptors like the BCR or FcRs, Src-family kinases phosphorylate ITAMs within the receptor's cytoplasmic domains.[7][8] SYK is then recruited to these phosphorylated ITAMs via its tandem SH2 domains, leading to its activation and autophosphorylation.[7][9] Activated SYK then phosphorylates downstream substrates, propagating the signal and leading to cellular activation.[3][9]





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Caption: Simplified SYK signaling pathway and the inhibitory action of **Sovleplenib**.



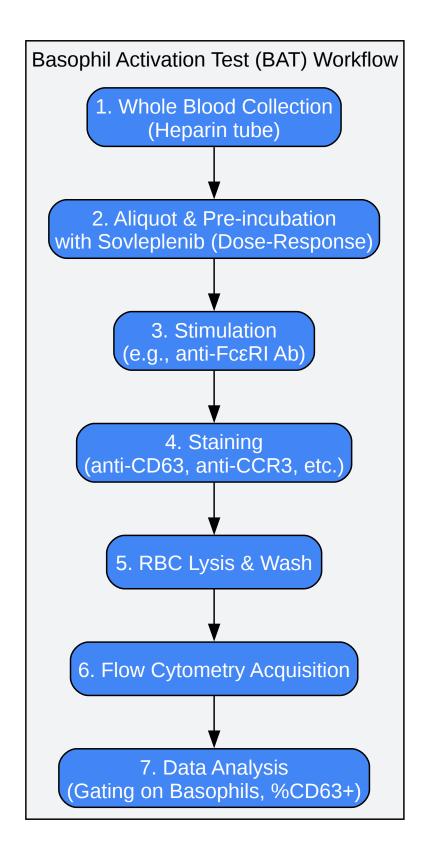


Protocol 1: Basophil Activation Test (BAT) for SYK Inhibition

Principle

The Basophil Activation Test is a functional assay that measures the degranulation of basophils in response to an allergen or other stimuli.[10] Basophil activation via the high-affinity IgE receptor (FcɛRI) is a SYK-dependent process.[11][12] Therefore, this assay can be used to determine the potency of **Sovleplenib** by quantifying its ability to inhibit stimulus-induced basophil degranulation. Activation is measured by the upregulation of surface markers, most commonly CD63, using flow cytometry.[10][11]





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Caption: Experimental workflow for the Basophil Activation Test (BAT).



Materials and Reagents

- Blood Collection: Sodium Heparin vacutainer tubes
- Drug: Sovleplenib, dissolved in DMSO to create a stock solution
- Stimulants: Anti-FcɛRI antibody or specific allergen
- Control: fMLP (a SYK-independent basophil activator)[12]
- Staining Antibodies:
 - FITC anti-CCR3 (Basophil identification)
 - PE anti-CD63 (Activation marker)
 - (Other markers like CD203c can also be used)[13]
- Buffers: HEPES-buffered saline, RBC Lysis Buffer
- Equipment: Flow cytometer, incubator, centrifuge

Experimental Protocol

- Blood Collection: Collect fresh human whole blood into sodium heparin tubes. Process samples within 2-4 hours of collection.
- Drug Preparation: Prepare serial dilutions of Sovleplenib in HEPES buffer from the DMSO stock. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.
- Pre-incubation: Aliquot 100 μL of whole blood into flow cytometry tubes. Add the Sovleplenib dilutions to the respective tubes. Include a vehicle control (DMSO only) and an unstimulated control.
- Incubation: Gently mix and incubate the tubes for 15-30 minutes at 37°C.



- Stimulation: Add the chosen stimulus (e.g., anti-FcɛRI antibody) to all tubes except the unstimulated control. Add fMLP to a separate set of control tubes to confirm basophil viability and assess SYK-independent activation.[12]
- Incubation: Incubate for 15-20 minutes at 37°C.
- Staining: Add the cocktail of fluorescently-labeled antibodies (e.g., anti-CCR3 and anti-CD63) to each tube.
- Incubation: Incubate for 20 minutes at 4°C in the dark.
- RBC Lysis: Lyse red blood cells using a commercial lysis buffer according to the manufacturer's instructions.
- Wash: Centrifuge the samples, discard the supernatant, and wash the cell pellet with staining buffer.
- Acquisition: Resuspend the cells in buffer and acquire events on a flow cytometer.

Data Analysis and Presentation

- Gating Strategy: Gate on the basophil population using forward and side scatter, followed by positive staining for a basophil-specific marker (e.g., CCR3).
- Quantification: Within the basophil gate, determine the percentage of activated cells expressing the CD63 marker (%CD63+ Basophils).
- IC50 Calculation: Calculate the percent inhibition for each Sovleplenib concentration
 relative to the stimulated vehicle control. Plot the percent inhibition against the log of the
 Sovleplenib concentration and fit a four-parameter logistic curve to determine the IC50
 value (the concentration at which 50% of the activation is inhibited).

Table 1: Example Data for **Sovleplenib** Inhibition of Basophil Activation



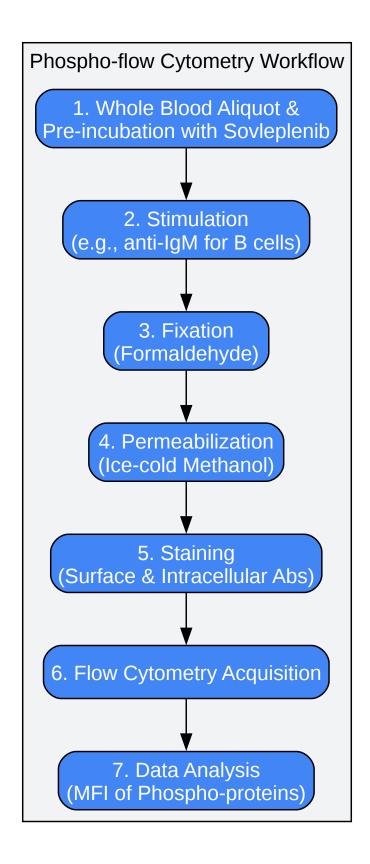
Sovleplenib (nM)	% CD63+ Basophils	% Inhibition
0 (Unstimulated)	2.5	-
0 (Stimulated)	65.0	0
1	62.1	4.6
10	51.5	21.6
100	33.8	50.0
1000	10.2	87.7
IC50 (nM)	~100	

Protocol 2: Phospho-flow Cytometry for SYK Target Engagement

Principle

Phospho-flow cytometry allows for the direct measurement of the phosphorylation status of intracellular signaling proteins at a single-cell level.[14] This method can be used to directly assess **Sovleplenib**'s engagement with its target, SYK, by quantifying the inhibition of SYK phosphorylation (e.g., at Tyr525/526) following cellular stimulation.[15][16] The assay can be multiplexed to simultaneously measure downstream signaling nodes (e.g., p-PLCy, p-AKT) and identify specific cell subsets (e.g., B cells, monocytes) using surface markers.[14][17]





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Caption: Experimental workflow for Phospho-flow Cytometry.



Materials and Reagents

- Blood Collection: Sodium Heparin vacutainer tubes
- Drug: Sovleplenib, dissolved in DMSO
- Stimulants: Anti-IgM (for B cells), anti-IgG (for monocytes/neutrophils)
- Fixation/Permeabilization: Formaldehyde, ice-cold Methanol[14]
- Staining Antibodies:
 - Surface: PerCP-Cy5.5 anti-CD19 (B cells), APC anti-CD14 (Monocytes)
 - Intracellular: PE anti-Phospho-Syk (Tyr525/526), Alexa Fluor 488 anti-Phospho-PLCy2 (Tyr759)
- Buffers: PBS, Staining Buffer (PBS + 2% FBS)
- Equipment: Flow cytometer, incubator, centrifuge

Experimental Protocol

- Pre-incubation: Aliquot 100 μL of whole blood into tubes and pre-incubate with **Sovleplenib** dilutions or vehicle control for 15-30 minutes at 37°C.
- Stimulation: Add the appropriate stimulus (e.g., anti-IgM to activate B cells) and incubate for the optimal time (typically 5-15 minutes) at 37°C.[14] Include unstimulated controls.
- Fixation: Immediately stop the stimulation by adding formaldehyde to a final concentration of 1.6% and incubate for 10 minutes at room temperature. This step is crucial to preserve the transient phosphorylation state.[14]
- Permeabilization: Add ice-cold methanol and incubate for at least 30 minutes on ice.[14] This step allows intracellular antibodies to access their targets.
- Wash: Wash the cells twice with staining buffer to remove the methanol.



- Staining: Add the antibody cocktail containing both surface markers (e.g., anti-CD19) and intracellular phospho-specific antibodies (e.g., anti-p-SYK).
- Incubation: Incubate for 30-60 minutes at room temperature in the dark.
- · Wash: Wash the cells with staining buffer.
- Acquisition: Resuspend the cells and acquire on a flow cytometer.

Data Analysis and Presentation

- Gating Strategy: Gate on the cell population of interest (e.g., CD19+ B cells).
- Quantification: Determine the Median Fluorescence Intensity (MFI) for the phospho-specific antibody (e.g., p-SYK) within the target cell gate.
- Calculate Inhibition: Calculate the percent inhibition of the phospho-signal for each
 Sovleplenib concentration relative to the stimulated vehicle control.

Table 2: Example Data for Sovleplenib Inhibition of SYK Phosphorylation in B cells

Sovleplenib (nM)	p-SYK MFI in CD19+ Cells	% Inhibition
0 (Unstimulated)	150	-
0 (Stimulated)	2500	0
1	2350	6.4
10	1800	29.8
100	800	72.3
1000	250	95.7
IC50 (nM)	~45	

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